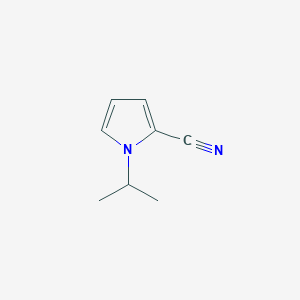

1-异丙基-1H-吡咯-2-腈

描述

Synthesis Analysis

The synthesis of related pyrrole carbonitriles, such as 1-vinylpyrrole-2-carbonitriles, involves methods starting from readily available precursors like 1-vinylpyrrole-2-carbaldehyde oximes. These precursors undergo reactions with acetylene under basic conditions or acetic anhydride to yield the desired carbonitriles with high efficiency (Trofimov et al., 2009). Another noteworthy approach includes the metal(II)-promoted hydrolysis of pyridine carbonitriles leading to carboxylic acids, showcasing the versatility of carbonitrile transformations (Segl′a et al., 1998).

Molecular Structure Analysis

The structure of pyrrole carbonitriles, including isopropyl variants, features a five-membered pyrrole ring substituted with nitrile groups, offering unique electronic and steric properties. These features influence their reactivity and interaction with other molecules, as seen in the case of 3-nitro-1-(triisopropylsilyl)-1H-pyrrole, where nitration and structural determination have been explored (Kennedy et al., 2006).

Chemical Reactions and Properties

Pyrrole carbonitriles undergo a variety of chemical reactions, such as cascade reactions leading to substituted 1H-pyrrole-3-carbonitriles through palladium(II)-catalyzed coupling and intramolecular C–N bond formation, demonstrating their synthetic utility in constructing complex molecules (Wang et al., 2020).

科学研究应用

药物和营养保健品应用:

- 1-乙烯基吡咯-2-腈被认为是一系列具有潜在药物和营养保健品应用的双功能吡咯 (Trofimov 等人,2009)。

- 另一项研究发现,单环 1H-吡咯-2,3-二酮的再循环为合成具有潜在药物和营养保健品应用的化合物提供了一条新途径 (Dmitriev 等人,2011)。

- 配体自由钯 (II) 催化的 C(sp)-C(sp2) 偶联等合成吡咯衍生物的新方法已被开发,具有潜在的药物应用 (Wang 等人,2020)。

杀虫性能:

- 某些吡咯衍生物已显示出有希望的杀虫性能,对棉叶虫,一些化合物表现出高生物功效 (Abdelhamid 等人,2022)。

农用化学品和染料:

- 微波辐照已用于合成吡咯-3-腈衍生物,它们在农用化学品和染料中具有潜在应用 (Ahmadi & Maddahi, 2013)。

材料科学:

- 电化学研究表明,单壁碳纳米管 (SWCNT) 电极可以提高异丙醇氧化的催化效率,展示了潜在的材料应用 (Kulakovskaya 等人,2017)。

缓蚀:

- 已发现吡咯衍生物,如 5-(苯硫基)-3H-吡咯-4-腈,可有效抑制酸性条件下低碳钢的腐蚀 (Verma 等人,2015)。

属性

IUPAC Name |

1-propan-2-ylpyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-7(2)10-5-3-4-8(10)6-9/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUDXOAAJPLEGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-1H-pyrrole-2-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

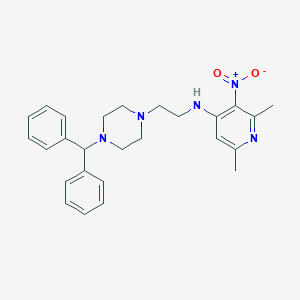

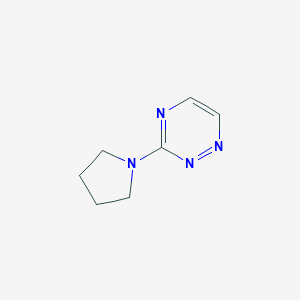

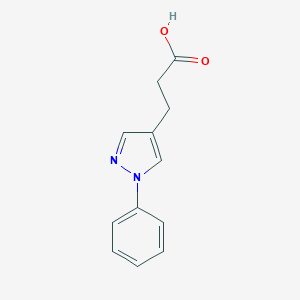

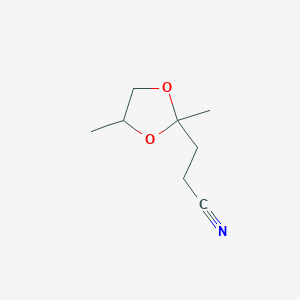

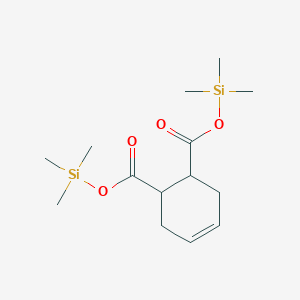

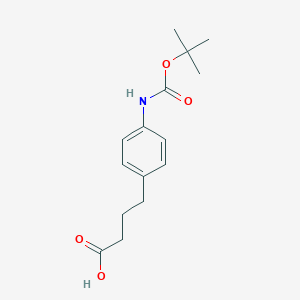

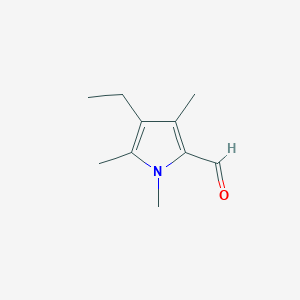

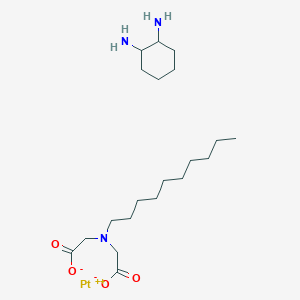

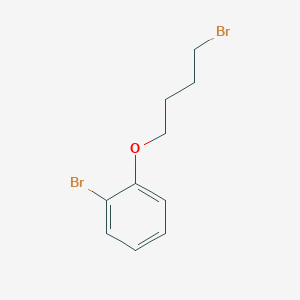

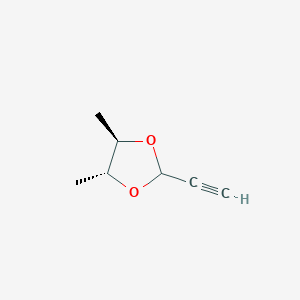

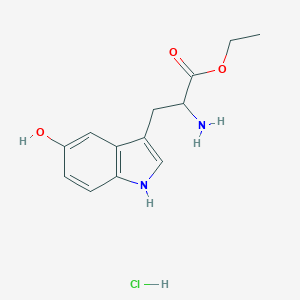

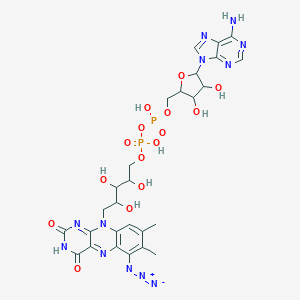

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。